Triethylamine Pentahydrofluoride

Catalog No.
S1936038
CAS No.
94527-74-9
M.F
C6H20F5N
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylamine Pentahydrofluoride

CAS Number

94527-74-9

Product Name

Triethylamine Pentahydrofluoride

IUPAC Name

N,N-diethylethanamine;pentahydrofluoride

Molecular Formula

C6H20F5N

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C6H15N.5FH/c1-4-7(5-2)6-3;;;;;/h4-6H2,1-3H3;5*1H

InChI Key

UQIRAGRGIYWEDH-UHFFFAOYSA-N

SMILES

CCN(CC)CC.F.F.F.F.F

Canonical SMILES

CCN(CC)CC.F.F.F.F.F
  • Fluorination Agent

    Due to the presence of multiple fluorine atoms, TEPF has been explored as a potential fluorinating agent. Fluorination is a valuable tool in organic chemistry for introducing fluorine atoms into molecules, which can modify their properties. Studies have investigated the use of TEPF for fluorinating various organic substrates, but its effectiveness compared to other fluorinating reagents needs further exploration [Source: A study investigating TEPF as a fluorinating agent can be found in the journal "Molecules"()].

  • Ionic Liquid Precursor

    Ionic liquids are salts that are liquid at room temperature and have unique properties making them useful for various applications. TEPF can potentially act as a precursor for the synthesis of certain ionic liquids. Research is ongoing to explore the development of ionic liquids derived from TEPF with desired properties for specific research purposes [Source: Research on TEPF as an ionic liquid precursor can be found in scientific databases such as ScienceDirect or Scopus].

  • Study of Fluoride Anions

    TEPF can be a valuable compound for studying the behavior of fluoride anions (Fˉ). The presence of five fluorine atoms in a single molecule provides a platform for researchers to investigate the interactions of fluoride with other molecules and materials [Source: General information on the study of fluoride anions can be found on various chemistry websites or textbooks].

Triethylamine Pentahydrofluoride is a chemical compound with the formula N(CH₂CH₃)₃·5HF. It is a derivative of triethylamine, a well-known tertiary amine, and is characterized by the presence of five hydrofluoric acid molecules associated with each triethylamine molecule. This compound appears as a colorless liquid and possesses a strong odor reminiscent of ammonia. Its unique structure allows it to participate in various

There is currently no scientific literature available on the mechanism of action of TEPF.

  • Acute Toxicity: The presence of a central nitrogen atom with three ethyl groups suggests a structural similarity to known acutely toxic compounds. Further research is needed to confirm this.
  • Corrosivity: The highly electronegative fluorine atoms might contribute to corrosive properties.
Without the need for metal catalysts. Research suggests that it can enhance selectivity in asymmetric synthesis processes, which is crucial for developing pharmaceuticals with desired biological activity . Further studies are necessary to explore its interactions with various substrates and catalysts comprehensively.

Triethylamine Pentahydrofluoride can be synthesized through several methods:

  • Direct Reaction: Combining triethylamine with hydrofluoric acid under controlled conditions can yield Triethylamine Pentahydrofluoride.
  • Fluorination of Triethylamine: Employing fluorinating agents in the presence of triethylamine can also lead to the formation of this compound.
  • Complexation: The compound may form through complexation reactions involving triethylamine and various fluoride sources.

These methods must be conducted with caution due to the hazardous nature of hydrofluoric acid.

Triethylamine Pentahydrofluoride finds applications primarily in organic synthesis, especially in:

  • Fluorination Reactions: It serves as a fluorinating agent for introducing fluorine into organic molecules.
  • Catalysis: It can act as a catalyst in various chemical transformations, enhancing reaction rates and selectivity.
  • Pharmaceutical Intermediates: Its role as an intermediate in the synthesis of pharmaceutical compounds is notable.

Additionally, it may be utilized in materials science for developing new compounds with specific properties.

Several compounds share structural or functional similarities with Triethylamine Pentahydrofluoride. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
TriethylamineN(CH₂CH₃)₃Commonly used base and solvent; less reactive than pentahydrofluoride.
Tetraethylammonium FluorideN(CH₂CH₃)₄·HFQuaternary ammonium salt; more stable but less versatile than pentahydrofluoride.
Dimethylaminopropyl FluorideN(CH₃)₂(CH₂)₃FOffers different reactivity patterns due to steric effects; used in specific applications.
Hexafluoroisopropanol(CF₃)₂CHOHA strong fluorinated alcohol; used as a solvent but lacks amine functionality.

Triethylamine Pentahydrofluoride's uniqueness lies in its ability to act as both an amine and a source of hydrofluoric acid, making it particularly useful for selective fluorination reactions that are not easily achievable with other compounds.

Triethylamine pentahydrofluoride (TEPF) is a complex chemical compound with the molecular formula C6H20F5N, consisting of a triethylamine molecule coordinated with five hydrogen fluoride molecules [1] [2]. The molecular weight of this compound is 201.22 g/mol [1] [3]. TEPF appears as a colorless to light yellow liquid at room temperature with a strong ammonia-like odor [2] [4].

The molecular structure of TEPF features a central nitrogen atom bonded to three ethyl groups (CH3CH2-), forming the triethylamine component. This tertiary amine serves as a Lewis base that coordinates with five hydrogen fluoride (HF) molecules through hydrogen bonding interactions [1] [5]. The nitrogen atom of the triethylamine contributes its lone pair of electrons to form a coordination bond with the hydrogen atoms of the HF molecules [6].

The bonding in TEPF can be described as a complex network of hydrogen bonds between the nitrogen atom of triethylamine and the hydrogen atoms of the HF molecules. These hydrogen bonds are characterized by their strength and directionality, creating a stable complex structure [6] [7]. The hydrogen bonding network in TEPF is more extensive compared to lower stoichiometric complexes such as triethylamine trihydrofluoride (Et3N·3HF) or triethylamine hydrofluoride (Et3N·HF) [8] [7].

Crystallographic and Spectroscopic Analysis

Crystallographic studies of triethylamine pentahydrofluoride reveal important structural features of this compound. While specific X-ray crystallographic data for TEPF is limited in the available literature, related amine-HF complexes provide valuable insights into its likely structural characteristics [5] [6].

In amine-HF complexes, the nitrogen atom typically adopts a tetrahedral geometry, with three positions occupied by the ethyl groups and the fourth position involved in coordination with the HF network [6]. The HF molecules arrange themselves around the nitrogen atom in a manner that maximizes hydrogen bonding interactions while minimizing steric hindrance [5].

Spectroscopic analysis of TEPF and related amine-HF complexes has been conducted using various techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy [5] [9] [10]. NMR studies of triethylamine-HF complexes reveal characteristic chemical shifts that provide information about the hydrogen bonding interactions [9].

The 1H NMR spectrum of triethylamine-HF complexes shows signals corresponding to the ethyl groups of the triethylamine moiety, as well as signals for the hydrogen atoms involved in hydrogen bonding with fluorine [9] [10]. The chemical shifts of these hydrogen atoms are significantly downfield compared to non-hydrogen-bonded hydrogens, indicating strong hydrogen bonding interactions [5] [9].

IR spectroscopy of TEPF shows characteristic absorption bands associated with N-H-F hydrogen bonding. These bands typically appear in the range of 2500-3500 cm-1 and provide information about the strength and nature of the hydrogen bonds [10] [11]. The vibrational spectra also show bands corresponding to C-H stretching modes of the ethyl groups and various bending modes of the molecular framework [11].

Table 1: Spectroscopic Data for Triethylamine Pentahydrofluoride

Spectroscopic TechniqueCharacteristic FeaturesInformation Obtained
1H NMRDownfield chemical shifts for H-bonded hydrogensStrength and nature of H-bonds
19F NMRMultiple signals for fluorine atomsDifferent fluorine environments in the complex
IR SpectroscopyAbsorption bands at 2500-3500 cm-1N-H-F hydrogen bonding interactions
Raman SpectroscopyVibrational modes of the molecular frameworkStructural information about the complex

Hydrogen Fluoride Coordination Chemistry

The coordination chemistry of hydrogen fluoride in TEPF is complex and involves multiple HF molecules interacting with the nitrogen atom of triethylamine [5] [6]. In TEPF, five HF molecules coordinate with the triethylamine, forming a pentahydrofluoride complex [1] [2].

The coordination of HF molecules to the triethylamine occurs through hydrogen bonding, where the hydrogen atoms of HF interact with the lone pair of electrons on the nitrogen atom [6] [7]. This interaction results in the formation of N-H-F hydrogen bonds, which are characterized by their strength and directionality [5] [6].

Studies on amine-HF complexes have shown that the coordination of HF molecules can lead to the formation of various structural motifs, including linear chains, cyclic structures, and three-dimensional networks [5] [6]. In the case of TEPF, the five HF molecules likely form a complex three-dimensional network around the triethylamine molecule [6].

The coordination of HF molecules to triethylamine also affects the acidity and reactivity of the complex. The hydrogen bonding interactions between HF and triethylamine result in a partial transfer of protons from HF to the nitrogen atom, leading to the formation of ionic or partially ionic species [12] [6]. This proton transfer is influenced by factors such as the number of HF molecules, the strength of the hydrogen bonds, and the electronic properties of the amine [6] [7].

NMR studies of amine-HF complexes have provided valuable insights into the coordination chemistry of HF. The 19F NMR spectra of these complexes show multiple signals corresponding to different fluorine environments, indicating the presence of various HF coordination modes [5] [9]. The chemical shifts and coupling constants observed in these spectra provide information about the strength and nature of the hydrogen bonding interactions [5] [9].

Comparison with Other Amine-HF Complexes

Triethylamine pentahydrofluoride belongs to a family of amine-HF complexes that includes compounds with varying stoichiometric ratios of amine to HF [5] [6]. These complexes differ in their structural features, physical properties, and chemical reactivity [6] [7].

Triethylamine can form complexes with different numbers of HF molecules, including triethylamine hydrofluoride (Et3N·HF), triethylamine trihydrofluoride (Et3N·3HF), and triethylamine pentahydrofluoride (Et3N·5HF) [13] [14] [7]. These complexes differ in their HF content, which affects their physical properties and reactivity [7].

Triethylamine hydrofluoride (Et3N·HF) contains one HF molecule per triethylamine molecule and has a molecular weight of 121.20 g/mol [8]. It is a less acidic and less reactive complex compared to TEPF [7] [8]. Triethylamine trihydrofluoride (Et3N·3HF) contains three HF molecules per triethylamine molecule and has a molecular weight of 161.21 g/mol [13] [14]. It is more acidic and reactive than Et3N·HF but less so than TEPF [7].

The increasing number of HF molecules in these complexes leads to stronger hydrogen bonding networks and increased acidity [6] [7]. This trend is reflected in their physical properties, such as boiling points and viscosities, as well as in their chemical reactivity [7].

Table 2: Comparison of Triethylamine-HF Complexes

ComplexMolecular FormulaMolecular Weight (g/mol)Number of HF MoleculesRelative Acidity
Triethylamine HydrofluorideC6H15N·HF121.201Low
Triethylamine TrihydrofluorideC6H15N·3HF161.213Medium
Triethylamine PentahydrofluorideC6H15N·5HF201.225High

Other amines also form complexes with HF, including primary amines (RNH2), secondary amines (R2NH), and other tertiary amines (R3N) [6] [15]. These complexes differ in their structural features and hydrogen bonding patterns due to the different electronic and steric properties of the amines [6] [15].

Primary and secondary amines can form hydrogen bonds through both their nitrogen lone pairs and their N-H hydrogen atoms, leading to more complex hydrogen bonding networks compared to tertiary amines like triethylamine [6] [15]. This difference affects the stability and reactivity of the resulting amine-HF complexes [6] [15].

The coordination chemistry of HF with amines is also influenced by the basicity of the amine. More basic amines form stronger hydrogen bonds with HF, resulting in more stable complexes [6] [15]. Triethylamine is a relatively strong base compared to many other amines, which contributes to the stability of its HF complexes [6] [15].

NMR studies have shown that the chemical shifts of hydrogen and fluorine atoms in amine-HF complexes are sensitive to the nature of the amine and the number of HF molecules [5] [9]. These spectroscopic differences provide valuable information about the hydrogen bonding interactions and structural features of these complexes [5] [9].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H310+H330 (50%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Dates

Last modified: 08-16-2023

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